![molecular formula C7H15ClO2S B1527455 Heptane-4-sulfonyl chloride CAS No. 920-88-7](/img/structure/B1527455.png)
Heptane-4-sulfonyl chloride
Overview
Description
Heptane-4-sulfonyl chloride is an organosulfur compound. It contains a total of 26 atoms; 15 Hydrogen atoms, 7 Carbon atoms, 2 Oxygen atoms, 1 Sulfur atom, and 1 Chlorine atom . It also contains a total of 25 bonds, including 10 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, and 1 sulfone .
Synthesis Analysis
Sulfonyl chlorides, such as this compound, are often produced by the chlorination of sulfonic acids using thionyl chloride . Another approach involves the use of sulfonamides as the reagents for building a nitrogen-containing framework .
Molecular Structure Analysis
The molecular structure of this compound includes two aromatic rings linked through a three-carbon α, β-unsaturated carbonyl system . Sulfonyl halide groups occur when a sulfonyl functional group is singly bonded to a halogen atom .
Chemical Reactions Analysis
Sulfonyl chlorides, including this compound, are key intermediates in many chemical reactions. They can undergo electrophilic aromatic substitution, a common type of reaction involving aromatic rings . The formation of the sulfonamide group is often achieved by the reaction of the N-nucleophilic center in the substrate molecule with the corresponding sulfonyl chloride .
Physical And Chemical Properties Analysis
This compound contains a total of 25 bonds, including 10 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, and 1 sulfone . More detailed physical and chemical properties may require specific experimental measurements.
Scientific Research Applications
Application in Hydrocarbon Separation
Research by (Yu et al., 2014) explored the use of crosslinked polystyrene beads modified with sulfonyl groups, including heptane-4-sulfonyl chloride derivatives, for the separation of aromatic hydrocarbons from mixtures. These modified beads showed selectivity for aromatic hydrocarbons, offering potential applications in hydrocarbon separation processes.
Mechanism of Action
Target of Action
Heptane-4-sulfonyl chloride, like other sulfonyl chlorides, is primarily used as a reagent in organic synthesis . , which are known to inhibit enzymes like carbonic anhydrase and dihydropteroate synthetase.
Mode of Action
This compound is a reactive compound that can participate in various chemical reactions. For instance, it can be used in the synthesis of sulfonyl chlorides and sulfonamides with a potassium poly(heptazine imide) photocatalyst . Under 465 nm blue light irradiation, phenylsulfonyl chloride can be obtained in high yield .
Biochemical Pathways
The sulfonamides it can help synthesize are known to inhibit the enzyme dihydropteroate synthetase, disrupting the synthesis of folic acid in bacteria and leading to their death .
Result of Action
As a chemical reagent, this compound’s primary “action” is to participate in chemical reactions to form other compounds. The results of these reactions can vary widely depending on the conditions and the reactants involved .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the yield of phenylsulfonyl chloride from this compound can be affected by the wavelength of light used in the reaction . Other factors, such as temperature and the presence of other chemicals, can also influence the reactions it participates in.
Future Directions
Research in the field of new sulfonamide synthesis, which includes compounds like Heptane-4-sulfonyl chloride, has received a “second wind” due to the increase in the synthetic capabilities of organic chemistry . The development of new broad-spectrum antiviral drugs is an extremely important task for synthetic organic and medicinal chemistry . Therefore, this compound and similar compounds may play a significant role in future pharmaceutical research.
properties
IUPAC Name |
heptane-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO2S/c1-3-5-7(6-4-2)11(8,9)10/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMJFQIHJFOWPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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